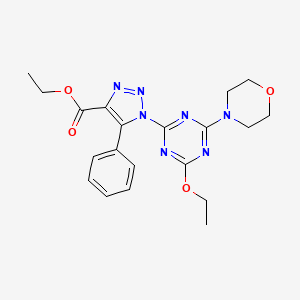![molecular formula C23H30N2O3 B6104499 N-[1-(3,4-dimethoxyphenyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B6104499.png)
N-[1-(3,4-dimethoxyphenyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-dimethoxyphenyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide, commonly known as U-47700, is a synthetic opioid that has been gaining popularity in the research community due to its potent analgesic effects. U-47700 has been found to be a highly selective agonist of the μ-opioid receptor, making it a promising candidate for the development of new pain management drugs.
Mécanisme D'action
U-47700 is a highly selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. When U-47700 binds to the μ-opioid receptor, it activates a signaling cascade that leads to the inhibition of neurotransmitter release, resulting in a decrease in pain perception. U-47700 also activates the reward pathway in the brain, which can lead to addiction and other negative side effects.
Biochemical and Physiological Effects:
U-47700 has been found to have potent analgesic effects in animal models, with a potency similar to that of morphine. However, U-47700 has also been found to have a much shorter duration of action than morphine, which may make it less useful as a pain management drug. U-47700 has also been found to have a number of negative side effects, including respiratory depression, sedation, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
U-47700 has several advantages for use in laboratory experiments. Its high potency and selectivity for the μ-opioid receptor make it a useful tool for studying the mechanisms of opioid action. However, U-47700 also has several limitations. Its short duration of action and potential for addiction may make it less useful for long-term studies, and its negative side effects may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on U-47700. One area of interest is the development of new pain management drugs based on the structure of U-47700. Researchers are also exploring the potential use of U-47700 in the treatment of opioid addiction, as well as its potential use in other areas of medicine. Finally, researchers are investigating the mechanisms of action of U-47700 and other opioids, with the goal of developing new drugs with fewer side effects and a lower potential for addiction.
Méthodes De Synthèse
The synthesis of U-47700 involves the reaction of 3,4-dimethoxybenzaldehyde with 1-(3,4-dimethoxyphenyl)propan-1-one to form 3,4-dimethoxy-N-allylbenzeneethanamine. This compound is then reacted with benzoyl chloride and pyrrolidine to form U-47700. The synthesis of U-47700 is relatively straightforward and can be carried out in a laboratory setting with standard equipment and reagents.
Applications De Recherche Scientifique
U-47700 has been studied extensively for its potential use as a pain management drug. Its high selectivity for the μ-opioid receptor makes it a promising candidate for the development of new analgesic drugs with fewer side effects than traditional opioids. U-47700 has also been studied for its potential use in the treatment of opioid addiction, as it may be able to reduce withdrawal symptoms and cravings.
Propriétés
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)propyl]-4-(pyrrolidin-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-4-20(19-11-12-21(27-2)22(15-19)28-3)24-23(26)18-9-7-17(8-10-18)16-25-13-5-6-14-25/h7-12,15,20H,4-6,13-14,16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGZCAZOMNFMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B6104436.png)
![propyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6104443.png)
![N-(4-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6104447.png)
![5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B6104452.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B6104466.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B6104469.png)
![6-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}nicotinamide](/img/structure/B6104472.png)
![2-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethoxy}ethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B6104479.png)
![1-cyclopentyl-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6104486.png)

![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea](/img/structure/B6104494.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide](/img/structure/B6104511.png)
![8-hydroxy-7-(4-methoxybenzyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6104534.png)